molecular formula C13H9NS B184071 2-Phenyl-3-(2-thienyl)acrylonitrile CAS No. 72030-16-1

2-Phenyl-3-(2-thienyl)acrylonitrile

Cat. No. B184071
CAS RN: 72030-16-1
M. Wt: 211.28 g/mol
InChI Key: FACDZBYANOZMGQ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-(2-thienyl)acrylonitrile (PTA) is a compound that belongs to the class of α,β-unsaturated nitriles. It is a yellow crystalline powder with a molecular weight of 237.3 g/mol. PTA has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Phenyl-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Biochemical And Physiological Effects

2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Phenyl-3-(2-thienyl)acrylonitrile has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Phenyl-3-(2-thienyl)acrylonitrile is its broad range of biological activities, which makes it a versatile compound for studying various disease models. It is also relatively easy to synthesize and has a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo experiments. However, 2-Phenyl-3-(2-thienyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 2-Phenyl-3-(2-thienyl)acrylonitrile could focus on elucidating its mechanism of action and identifying potential molecular targets for its therapeutic effects. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-Phenyl-3-(2-thienyl)acrylonitrile in animal models and humans. Finally, the development of novel analogs of 2-Phenyl-3-(2-thienyl)acrylonitrile with improved solubility and bioavailability could be explored for potential clinical applications.

Synthesis Methods

Several methods have been reported for the synthesis of 2-Phenyl-3-(2-thienyl)acrylonitrile, including the Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous ethanol or methanol at room temperature for several hours, and the product is obtained after purification by recrystallization.

Scientific Research Applications

2-Phenyl-3-(2-thienyl)acrylonitrile has been found to exhibit a broad range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

72030-16-1

Product Name

2-Phenyl-3-(2-thienyl)acrylonitrile

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile

InChI

InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+

InChI Key

FACDZBYANOZMGQ-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N

SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N

Other CAS RN

72030-16-1

Origin of Product

United States

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